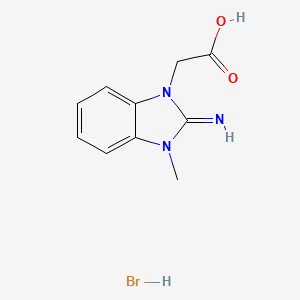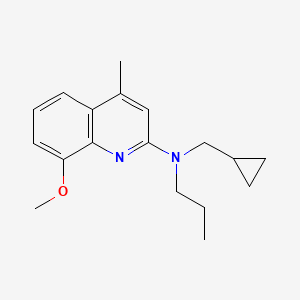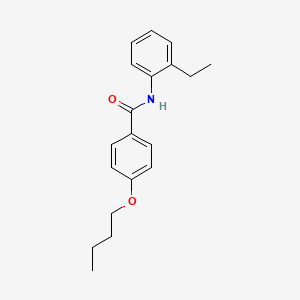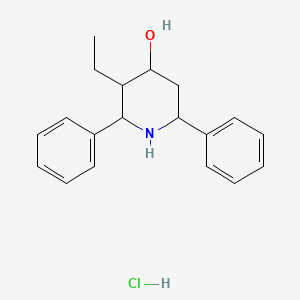![molecular formula C18H15N3O4 B5084661 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also referred to as ABT-888 or veliparib and is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes.
作用機序
The mechanism of action of 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide is through the inhibition of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and their inhibition leads to the accumulation of DNA damage, which can result in cancer cell death. ABT-888 has been shown to be a potent inhibitor of PARP enzymes, leading to increased cancer cell death when used in combination with chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide are primarily related to its inhibition of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which can result in cancer cell death. Additionally, ABT-888 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide in lab experiments is its potency as a PARP inhibitor. This makes it an excellent tool for studying the role of PARP enzymes in various biological processes. However, one of the limitations of using ABT-888 is its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide. One area of research is the development of more potent and selective PARP inhibitors, which may have fewer side effects than ABT-888. Additionally, there is ongoing research into the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for further research into the potential use of ABT-888 in the treatment of other diseases, such as inflammatory diseases.
In conclusion, 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide is a potent inhibitor of PARP enzymes that has shown great promise in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the accumulation of DNA damage, which can result in cancer cell death. While there are potential limitations to its use in lab experiments, there are also many future directions for the study of this compound, including the development of more potent and selective PARP inhibitors and the exploration of its potential use in the treatment of other diseases.
合成法
The synthesis of 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide involves the reaction of 4-aminobenzoic acid with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization techniques.
科学的研究の応用
4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research, where it has been shown to enhance the efficacy of chemotherapy and radiation therapy. This is because ABT-888 inhibits the repair of DNA damage caused by chemotherapy and radiation therapy, leading to increased cancer cell death.
特性
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-10(16(23)20-12-8-6-11(7-9-12)15(19)22)21-17(24)13-4-2-3-5-14(13)18(21)25/h2-10H,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCETYGWVOUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5853140 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5084582.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide](/img/structure/B5084592.png)


![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)

![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)


![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
